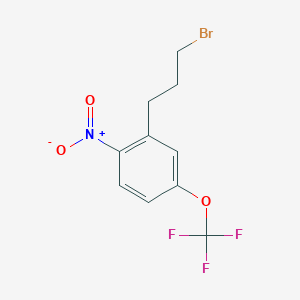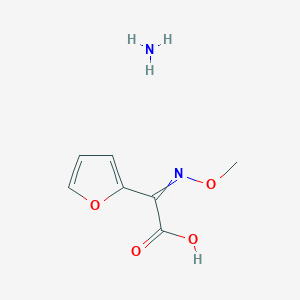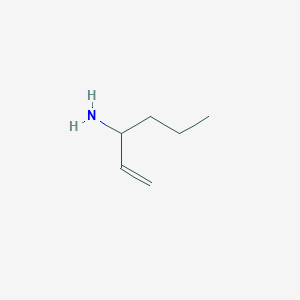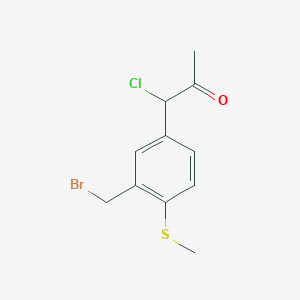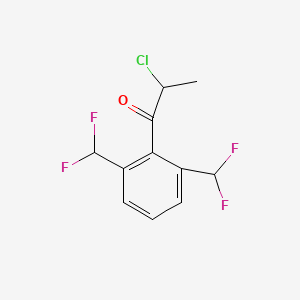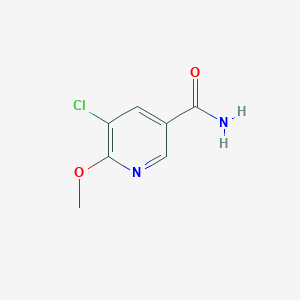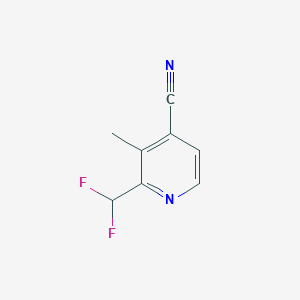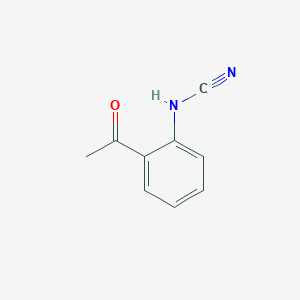
(2-Acetylphenyl)cyanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2-Acetylphenyl)cyanamide is an organic compound characterized by the presence of both an acetyl group and a cyanamide group attached to a phenyl ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2-Acetylphenyl)cyanamide can be achieved through several methods. One common approach involves the reaction of 2-acetylphenylamine with cyanogen bromide under controlled conditions. This method requires careful handling of cyanogen bromide due to its toxicity . Another method involves the use of aryl thiourea and halides through a base-mediated strategy, which is more eco-friendly and yields high purity products .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow processes and safer cyanation reagents has been explored to minimize the risks associated with traditional methods .
Analyse Chemischer Reaktionen
Types of Reactions
(2-Acetylphenyl)cyanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitriles and other oxidized derivatives.
Reduction: Reduction reactions can convert the cyanamide group to an amine group.
Substitution: The acetyl and cyanamide groups can participate in substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired product, with temperature, solvent, and catalyst playing crucial roles .
Major Products Formed
Major products formed from these reactions include substituted phenylamines, nitriles, and various heterocyclic compounds. These products have significant applications in organic synthesis and pharmaceuticals .
Wissenschaftliche Forschungsanwendungen
(2-Acetylphenyl)cyanamide has diverse applications in scientific research:
Wirkmechanismus
The mechanism of action of (2-Acetylphenyl)cyanamide involves its interaction with molecular targets through its reactive functional groups. The cyanamide group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition or modification of their activity. This interaction is crucial in its applications as an enzyme inhibitor and in the synthesis of biologically active compounds .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds include:
Cyanamide: A simpler compound with a similar cyanamide group but lacking the acetyl group.
N-Phenylcyanamide: Contains a phenyl group attached to the cyanamide group but without the acetyl substitution.
2-Acetylphenylamine: Similar structure but with an amine group instead of the cyanamide group.
Uniqueness
(2-Acetylphenyl)cyanamide is unique due to the presence of both acetyl and cyanamide groups, which impart distinct reactivity and versatility in chemical reactions. This dual functionality makes it a valuable intermediate in organic synthesis and pharmaceutical research .
Eigenschaften
CAS-Nummer |
75106-14-8 |
|---|---|
Molekularformel |
C9H8N2O |
Molekulargewicht |
160.17 g/mol |
IUPAC-Name |
(2-acetylphenyl)cyanamide |
InChI |
InChI=1S/C9H8N2O/c1-7(12)8-4-2-3-5-9(8)11-6-10/h2-5,11H,1H3 |
InChI-Schlüssel |
ALBGUXLMHZOHSO-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)C1=CC=CC=C1NC#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


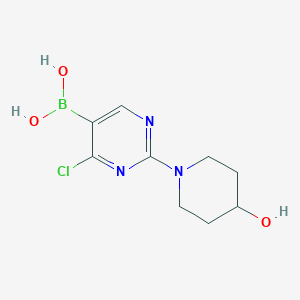
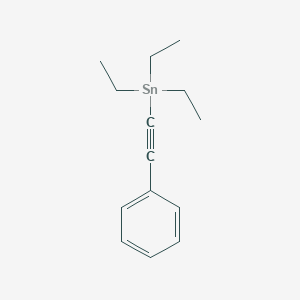
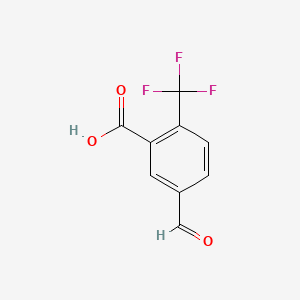

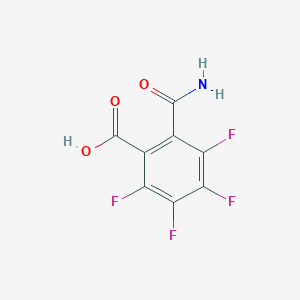
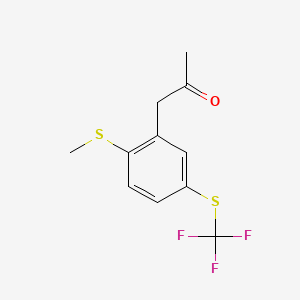
![{2-[(2-Fluorobenzyl)oxy]benzylidene}propanedinitrile](/img/structure/B14071221.png)
